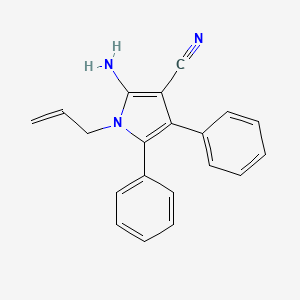
1-allyl-2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Cat. No. B8671588
M. Wt: 299.4 g/mol
InChI Key: XSMXRLMOINREOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07358250B2
Procedure details


A solution of benzoin (6.81 g, 32.1 mmol), allylamine (2 g, 35 mmol) and p-toulenesulfonic acid monohydrate (20 mg, cat.) in toluene (100 mL) was heated to 80° C. for 5 minutes. Malononitrile (2.12 g, 32.1 mmol) was then added and the reaction mixture was heated to reflux for 3 hours using a reflux condenser fitted with a Dean-Stark trap. The solution was then cooled, diluted with ethyl acetate (100 mL), extracted with sodium bicarbonate (conc., aq., 50 mL), hydrochloric acid (0.5 N, aq., 50 mL) and water (50 mL), dried, filtered and the filtrate was concentrated under reduced pressure. Chromatography (SiO2, ethyl acetate:hexane 1:2) afforded the title compound as a pale brown solid.


[Compound]
Name
monohydrate
Quantity
20 mg
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]([CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:17]([NH2:20])[CH:18]=[CH2:19].[C:21](#[N:25])[CH2:22][C:23]#[N:24]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:17]([N:20]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:22]([C:23]#[N:24])=[C:21]1[NH2:25])[CH:18]=[CH2:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.81 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N
|
[Compound]
|
Name
|
monohydrate
|
|
Quantity
|
20 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
2.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#N)#N
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a Dean-Stark trap
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with sodium bicarbonate (conc., aq., 50 mL), hydrochloric acid (0.5 N, aq., 50 mL) and water (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N1C(=C(C(=C1C1=CC=CC=C1)C1=CC=CC=C1)C#N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
